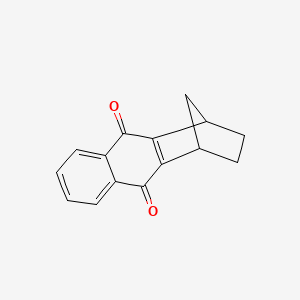
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- is a chemical compound with the molecular formula C15H12O2 and a molecular weight of 224.2546 g/mol . This compound is characterized by its unique structure, which includes a methano bridge and a tetrahydro configuration. It is also known by its CAS Registry Number 5821-57-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- can be synthesized through a Diels-Alder reaction involving 1,4-naphthoquinone and cyclopentadiene . The reaction typically requires reflux conditions for approximately 12 hours, followed by cooling and concentration via rotary evaporation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Diels-Alder reaction remains a fundamental approach for its synthesis, potentially scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Scientific Research Applications
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes. Its effects are mediated through the formation of reactive oxygen species (ROS) and the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,4,4a,9a-Tetrahydro-1,4-methanoanthracene-9,10-dione: Similar in structure but may have different substituents.
1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione: Contains a methyl group at the 4a position.
1,4,4a,9a-Tetrahydro-1,4-methanoanthraquinone: Another closely related compound with slight structural variations.
Uniqueness
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- is unique due to its specific methano bridge and tetrahydro configuration, which confer distinct chemical and physical properties
Properties
CAS No. |
5821-57-8 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4,6,8-tetraene-3,10-dione |
InChI |
InChI=1S/C15H12O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-4,8-9H,5-7H2 |
InChI Key |
IVURNAYIUXKZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
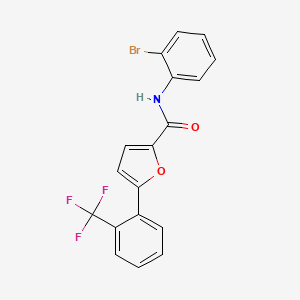
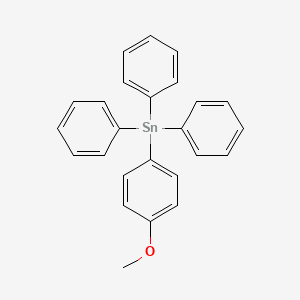

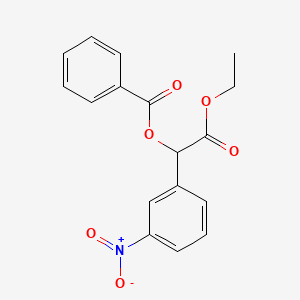


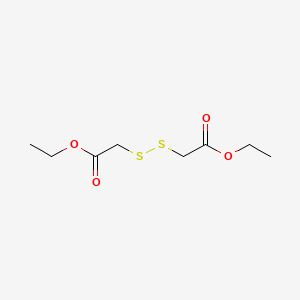
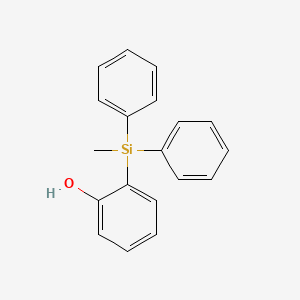


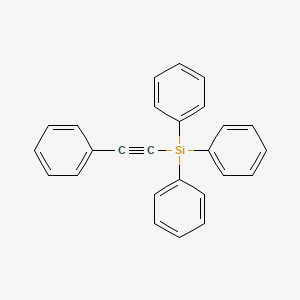
![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
